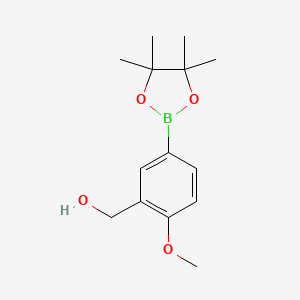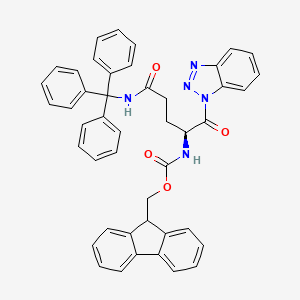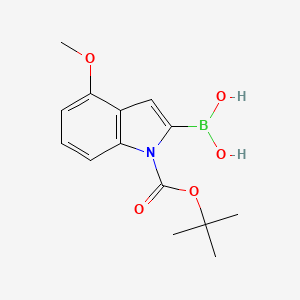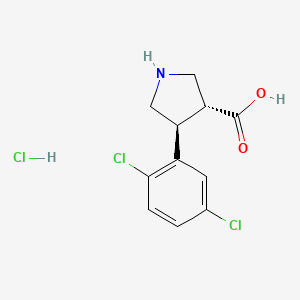![molecular formula C13H6Cl3F3N2O3 B1398570 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone CAS No. 1160995-30-1](/img/structure/B1398570.png)
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone
Vue d'ensemble
Description
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone (TNTPE) is an important organic compound that has many scientific applications. It is a chemical intermediate used in the synthesis of various compounds. TNTPE has been studied for its ability to catalyze different reactions, as well as its potential to act as a ligand in coordination chemistry and its ability to form complexes with metals. TNTPE has also been studied for its potential to react with other compounds and its ability to act as a catalyst in certain reactions.
Applications De Recherche Scientifique
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has been studied for its potential to act as a ligand in coordination chemistry, as well as its ability to form complexes with metals. It has also been studied for its potential to react with other compounds, such as amines, and its ability to act as a catalyst in certain reactions. This compound has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. This compound has also been used in the synthesis of polymers, such as polyurethanes, and has been used as a precursor for other compounds.
Mécanisme D'action
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone acts as a ligand in coordination chemistry, forming complexes with metals. The formation of the complex is believed to involve a nucleophilic substitution reaction, where the this compound molecule acts as a nucleophile and attacks the metal center. This reaction is believed to be catalyzed by the base and the catalyst used in the synthesis of this compound. The formation of the complex is believed to involve the formation of a covalent bond between the this compound molecule and the metal center.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as a ligand in coordination chemistry, as well as its ability to form complexes with metals. It has also been studied for its potential to react with other compounds, such as amines, and its ability to act as a catalyst in certain reactions. This compound has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. This compound has also been used in the synthesis of polymers, such as polyurethanes, and has been used as a precursor for other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone has several advantages for use in lab experiments, such as its low cost and availability, its ability to form complexes with metals, and its potential to act as a catalyst in certain reactions. However, this compound also has some limitations, such as its potential to react with other compounds, and its potential to form unstable complexes with metals.
Orientations Futures
Future research on 2,2,2-Trichloro-1-[1-(2-nitro-4-trifluoromethyl-phenyl)-1H-pyrrol-2-YL]-ethanone could focus on its potential to act as a ligand in coordination chemistry, as well as its ability to form complexes with metals. Additionally, research could focus on its potential to react with other compounds, such as amines, and its ability to act as a catalyst in certain reactions. Furthermore, research could focus on its potential to act as a precursor for other compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, research could focus on its potential to be used in the synthesis of polymers, such as polyurethanes.
Propriétés
IUPAC Name |
2,2,2-trichloro-1-[1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3N2O3/c14-12(15,16)11(22)9-2-1-5-20(9)8-4-3-7(13(17,18)19)6-10(8)21(23)24/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNUNEVAPSBTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5'-[(3-{[(4-Tert-Butylphenyl)carbamoyl]amino}propyl)(Propan-2-Yl)amino]-5'-Deoxyadenosine](/img/structure/B1398500.png)


![2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1398503.png)



![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)